molecular formula C17H13N5 B181386 n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 68380-53-0

n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B181386
CAS No.: 68380-53-0
M. Wt: 287.32 g/mol
InChI Key: LGPHOPXOHBUOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H13N5 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68380-53-0

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H,(H,18,19,21)

InChI Key

LGPHOPXOHBUOCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility stems from its structural architecture, which is bioisosteric to the natural purine ring of adenine.[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as effective competitors of adenosine triphosphate (ATP) at the hinge region of kinase active sites, making them a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2]

The scaffold's utility is not confined to kinase inhibition; derivatives have demonstrated a wide spectrum of biological activities, including the modulation of adenosine receptors, inhibition of phosphodiesterases (PDEs), and activity as antimicrobial and anti-inflammatory agents.[3][4][5] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) that govern the potency and selectivity of pyrazolo[3,4-d]pyrimidine derivatives against various key biological targets, providing field-proven insights for professionals engaged in drug discovery and development.

The Chemical Foundation: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system is a well-trodden path in synthetic organic chemistry, with several robust and versatile routes available. A prevalent and highly adaptable strategy begins with the cyclization of an appropriately substituted 5-aminopyrazole-4-carboxylate or 4-carbonitrile.

A typical foundational synthesis involves the reaction of a phenylhydrazine with an ethyl cyanoacetate derivative to form the key intermediate, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[6][7] This pyrazole is then cyclized with a one-carbon source, such as formamide, to yield the pyrazolo[3,4-d]pyrimidin-4-one.[6][7] Subsequent chlorination, commonly with phosphorus oxychloride (POCl₃), provides a reactive 4-chloro intermediate, which serves as a versatile linchpin for introducing a diverse array of substituents at the C4-position via nucleophilic substitution.[6] This general workflow allows for extensive exploration of the chemical space around the core scaffold.

G cluster_pyrazole Pyrazole Formation cluster_pyrimidine Pyrimidine Ring Cyclization cluster_functionalization C4-Position Functionalization A Phenylhydrazine + Ethyl 2-cyano-3-ethoxyacrylate B Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate A->B Ethanol, Reflux C 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one B->C Formamide, Reflux D 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine C->D POCl₃, Reflux E Diverse C4-Substituted Derivatives (e.g., Amines, Ethers, Thioethers) D->E Nucleophile (R-NH₂, R-OH, etc.) Isopropanol, Reflux

Caption: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives.

Structure-Activity Relationship (SAR) Analysis by Target Class

The therapeutic potential of pyrazolo[3,4-d]pyrimidines is realized through precise chemical modifications at various positions of the bicyclic core. The N-1, C-4, and C-6 positions have been the primary focus of optimization efforts to achieve high potency and selectivity for specific biological targets.

Protein Kinase Inhibitors: The Anticancer Arsenal

The structural similarity to ATP has made the pyrazolo[3,4-d]pyrimidine scaffold a prolific source of protein kinase inhibitors.[1][4] These compounds typically engage with the ATP-binding pocket, forming critical hydrogen bonds with the kinase hinge region, thereby blocking the phosphotransferase activity essential for cancer cell signaling.

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] SAR studies on pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors have revealed several key principles:[8][9]

  • C4-Position: Substitution with anilino groups generally confers greater CDK2 inhibitory activity and antitumor effects compared to benzyl groups. The presence of electron-withdrawing groups, such as a 3-fluoroaniline, can significantly enhance potency, yielding compounds with activity comparable or superior to reference inhibitors like roscovitine.[8]

  • N1-Position: In general, unsubstituted compounds at the N-1 position (R¹=H) exhibit higher potency for CDK2 inhibition than their N-1 alkyl-substituted counterparts.[8]

Caption: Key SAR Drivers for CDK2 Inhibition.

FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are critical targets in acute myeloid leukemia (AML). Optimization of a pyrazolo[3,4-d]pyrimidine hit led to the discovery of potent dual inhibitors.[10][11]

  • C4-Position Linker: The nature of the atom linking the core to the phenyl ring at C4 is critical. An ether linkage (-O-) was found to be superior to an amine linkage (-NH-), significantly boosting potency against both FLT3 and VEGFR2.[11]

  • Phenylurea Moiety: A phenylurea group attached to the C4-linker is a common feature. The substitution pattern on the terminal phenyl ring (Ring B) is crucial for activity. For example, compound 33 , with a 4-chloro-3-(trifluoromethyl)phenyl group, demonstrated complete tumor regression in an AML xenograft model.[10][11]

Table 1: SAR of C4-Linked Derivatives against FLT3 and VEGFR2

Compound Y (Linker) Ring B Moiety FLT3 IC₅₀ (µM) VEGFR2 IC₅₀ (µM) MV4-11 Cell IC₅₀ (µM)
1 -NH- 3-methoxyphenyl 1.278 0.305 0.125
33 -O- 4-chloro-3-(trifluoromethyl)phenyl Potent Inhibitor Potent Inhibitor < 0.01

Data sourced from J Med Chem. 2013 Feb 28;56(4):1641-55.[10][11]

PLK4 is a master regulator of centriole duplication, and its inhibition is a promising strategy for cancers with specific genetic amplifications, such as TRIM37-amplified breast cancer.[12] A rational design approach yielded highly potent pyrazolo[3,4-d]pyrimidine-based PLK4 inhibitors.

  • High Potency: Optimized compounds showed remarkable potency, with many exhibiting IC₅₀ values below 10 nM.[12]

  • Lead Compound: Compound 24j emerged as a lead candidate with a PLK4 IC₅₀ of 0.2 nM and excellent selectivity across a panel of 35 other kinases. It also displayed potent antiproliferative activity against breast cancer cell lines.[12]

Adenosine Receptor Antagonists

Pyrazolo[3,4-d]pyrimidines have been developed as potent and selective antagonists for various adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), which are implicated in neurological and inflammatory disorders.[13][14][15]

  • C4 and C6 Positions: The SAR for this class is heavily dependent on the interplay between substituents at the C4 and C6 positions. These modifications determine both the affinity and the subtype selectivity.[15]

  • A₁ Receptor Affinity: Studies have shown that incorporating N-alkylamino substituents at the C4 position can dramatically increase affinity for the A₁ receptor. This led to the synthesis of compound 15 , which has a remarkable A₁ Kᵢ of 0.745 nM.[15]

  • A₂ₐ Receptor Antagonists: The pyrazolo-triazolo-pyrimidine scaffold, a close analog, has yielded some of the most potent and selective A₂ₐ antagonists reported, such as SCH 58261.[13]

Phosphodiesterase (PDE) Inhibitors

PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), and their inhibition can modulate various physiological processes. Pyrazolo[3,4-d]pyrimidines have been successfully developed as inhibitors for several PDE families.[16][17]

  • PDE1 Inhibition: Molecular modeling and SAR studies on PDE1 inhibitors have highlighted specific structural requirements for high potency:[16]

    • A cyclopentyl ring fused to the parent scaffold is necessary for binding.

    • An N-methyl group at the 5-position is required for interaction with the enzyme.

    • A phenylamino substitution at the 3-position is crucial for inhibition.

    • Substitution at the N2-position of the pyrazole ring is preferred over N1-substitution.

  • PDE9 Inhibition: PF-04447943, a selective PDE9 inhibitor based on the pyrazolo[3,4-d]pyrimidin-4-one core, has been shown to enhance synaptic plasticity and cognitive function in rodents, highlighting its potential for treating neurodegenerative disorders like Alzheimer's disease.[17]

Exemplary Experimental Protocols

To translate SAR insights into practice, robust and reproducible experimental methods are essential. The following protocols provide a self-validating framework for the synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines a general three-step synthesis, a common pathway for accessing C4-amino substituted derivatives.[6][7]

Step 1: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (IX)

  • To a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (VIII) (1 eq.) in a round-bottom flask, add formamide (20 eq.).

  • Heat the reaction mixture to reflux (approx. 190 °C) for 8-10 hours, monitoring progress by TLC.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash thoroughly with water and then ethanol, and dry under vacuum to yield the pyrimidinone IX.

Step 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (X)

  • Suspend the pyrimidinone IX (1 eq.) in phosphorus oxychloride (POCl₃) (10-15 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 12-18 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the chloro-intermediate X.

Step 3: Synthesis of N-Aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product)

  • Dissolve the chloro-intermediate X (1 eq.) in isopropanol.

  • Add the desired substituted aniline (1.2-1.5 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 eq.).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 4-anilino derivative.

G Start Start: Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate Step1 Step 1: Cyclization Reagent: Formamide Condition: Reflux (190°C) Start->Step1 Intermediate1 Intermediate: Pyrazolo[3,4-d]pyrimidin-4-one Step1->Intermediate1 Step2 Step 2: Chlorination Reagent: POCl₃ Condition: Reflux Intermediate1->Step2 Intermediate2 Intermediate: 4-Chloro-pyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Reagent: Substituted Aniline, Base Condition: Reflux Intermediate2->Step3 End End Product: 4-Anilino-pyrazolo[3,4-d]pyrimidine Step3->End

Caption: Experimental Workflow for Synthesis of C4-Anilino Derivatives.

Protocol 2: In Vitro Cell Proliferation (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[3]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Horizons

The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. The extensive SAR knowledge base, particularly in kinase inhibition, has paved the way for the development of highly potent and selective drug candidates. Key takeaways from decades of research emphasize the critical role of substitutions at the C4, N1, and C6 positions in dictating biological activity and target selectivity.

The future of this scaffold remains bright. Emerging strategies focus on the rational design of multi-target inhibitors, capable of hitting synergistic pathways to overcome drug resistance.[10][18] Furthermore, ongoing efforts to optimize the physicochemical and pharmacokinetic properties of these derivatives will be crucial for translating their potent in vitro activity into clinical success. As our understanding of disease biology deepens, the versatile and adaptable pyrazolo[3,4-d]pyrimidine core will undoubtedly continue to serve as a foundational element in the discovery of next-generation therapeutics.

References

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. PubMed.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine deriv
  • Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Rel
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. Benchchem.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists. PubMed.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists.
  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine deriv
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. PubMed.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. PMC - PubMed Central.
  • Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. PMC.
  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. PubMed.
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4. PMC - PubMed Central.
  • The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. PubMed.

Sources

An In-Depth Technical Guide to Molecular Docking Studies of N,1-diphenyl-1H-pyrazolo[3,á,4-d]pyrimidin-4-amine with Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of performing molecular docking studies on N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent kinase inhibitor scaffold, with its putative biological target, the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. We will delve into the rationale behind experimental choices, ensuring a robust and reproducible in silico workflow, from protein and ligand preparation to the critical analysis and validation of docking results. The overarching goal is to equip the reader with the expertise to confidently apply molecular docking as a powerful tool in structure-based drug design.

Introduction: The Significance of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Molecular Docking

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2][3] The specific derivative, N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and its analogs have shown significant potential as anticancer agents, with a growing body of evidence pointing towards the Epidermal Growth Factor Receptor (EGFR) as a key molecular target.[1][4] EGFR, a receptor tyrosine kinase, is a critical regulator of cellular signaling pathways, and its aberrant activation is a hallmark of numerous cancers.[5][6] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain is a validated and highly pursued strategy in oncology drug discovery.[7][8]

Molecular docking is an indispensable computational technique in this endeavor. It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and the elucidation of key molecular interactions that drive binding affinity and selectivity.[10] By simulating the binding of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to the EGFR kinase domain, we can gain invaluable insights into its mechanism of action and guide further lead optimization efforts.

This guide will provide a detailed, field-proven methodology for conducting such a study, emphasizing not just the "how" but, more importantly, the "why" behind each step.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-stage process that requires careful planning and execution. The workflow can be broadly categorized into three phases: pre-processing, docking simulation, and post-processing and analysis. Each phase is critical for the integrity and reliability of the final results.

G cluster_0 Phase 1: Pre-processing cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Post-processing & Analysis PDB_Selection Target Selection (EGFR Kinase Domain) Protein_Prep Protein Preparation PDB_Selection->Protein_Prep Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking Docking Execution Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Validation Results Validation Pose_Analysis->Validation Visualization Interaction Visualization Pose_Analysis->Visualization

Figure 1: A generalized workflow for molecular docking studies.

Phase 1: Pre-processing - Laying the Foundation for Accuracy

The quality of the input structures directly dictates the reliability of the docking results. This pre-processing phase involves the careful selection and preparation of both the protein receptor and the small molecule ligand.

Target Selection: The EGFR Kinase Domain

The first crucial step is the selection of an appropriate 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for experimentally determined biomolecular structures.[11][12][13][14] For our study, we will target the kinase domain of human EGFR.

Key Considerations for PDB Structure Selection:

  • Resolution: A higher resolution (lower Å value) indicates a more precisely determined structure. Structures with a resolution of 2.5 Å or better are generally preferred.

  • Completeness: The structure should be free of missing residues or atoms in the binding site.

  • Ligand-bound vs. Apo: Using a structure co-crystallized with a known inhibitor (a holo structure) can be advantageous as it represents a biologically relevant conformation of the binding site. For this guide, we will utilize the PDB entry 1M17 , which is the crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib.[11][13] This provides a well-defined active site for our docking study. Alternatively, an apo structure (e.g., 7SI1 ) could be used to investigate ligand-induced conformational changes.[12]

Step-by-Step Protocol: Protein Preparation

The raw PDB file requires several cleaning and preparation steps to make it suitable for docking.[15][16][17] This protocol utilizes UCSF Chimera, a widely used molecular visualization and analysis program.

  • Load the PDB Structure: Open UCSF Chimera and load the selected PDB file (e.g., 1M17).

  • Remove Unnecessary Molecules: The PDB file often contains non-protein molecules such as water, ions, and co-solvents. These should be removed unless there is strong evidence for their involvement in ligand binding. The co-crystallized ligand (erlotinib in this case) should also be removed to create a vacant binding site for our ligand of interest.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added to correctly model hydrogen bonding interactions.

  • Assign Partial Charges: Assigning appropriate partial charges to each atom is essential for calculating electrostatic interactions. The AMBER force field is a commonly used and reliable choice for proteins.

  • Handle Missing Residues and Side Chains: If the chosen PDB structure has missing residues or atoms, these should be modeled in using tools like Modeller or the loop modeling functionalities within Chimera.

  • Energy Minimization (Optional but Recommended): A brief energy minimization of the prepared protein structure can help to relieve any steric clashes that may have been introduced during the preparation process.

Step-by-Step Protocol: Ligand Preparation

The ligand, N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also requires careful preparation to ensure its chemical and conformational properties are accurately represented.

  • Obtain or Draw the 2D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases like PubChem.

  • Convert to 3D and Generate Conformers: The 2D structure needs to be converted into a 3D conformation. It is crucial to generate multiple low-energy conformers as the ligand's bioactive conformation is often not its lowest energy state in solution.

  • Assign Partial Charges: As with the protein, accurate partial charges must be assigned to the ligand atoms. The Gasteiger-Marsili or AM1-BCC charge models are commonly used for small molecules.

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore its conformational flexibility during the simulation.

Phase 2: Docking Simulation - Predicting the Binding Pose

With the prepared protein and ligand, we can now proceed to the core of the molecular docking experiment. This involves defining the search space and running the docking algorithm.

Software Selection

A variety of molecular docking software packages are available, each with its own strengths and weaknesses.[18] For this guide, we will conceptually discuss the process which is applicable to widely used programs such as AutoDock Vina, Glide, or GOLD. The choice of software often depends on factors like computational cost, accuracy for a specific target class, and ease of use.

Step-by-Step Protocol: Grid Generation and Docking
  • Define the Binding Site (Grid Generation): The docking algorithm needs to be instructed where to search for potential binding poses. This is typically done by defining a "grid box" that encompasses the active site of the protein. A common and effective strategy is to center the grid box on the position of the co-crystallized ligand (erlotinib in our example). The size of the grid box should be large enough to accommodate the ligand and allow for some translational and rotational freedom.[15]

  • Configure Docking Parameters: The docking software will have several parameters that can be adjusted, such as the number of binding modes to generate and the "exhaustiveness" of the search, which controls the computational effort.

  • Execute the Docking Run: The software will then systematically explore different conformations and orientations of the ligand within the defined grid box, evaluating the goodness of fit at each step using a scoring function.

Phase 3: Post-processing and Analysis - Interpreting the Results

Pose Analysis and Scoring Functions

The primary output to analyze is the predicted binding pose of the ligand and its corresponding docking score. The docking score is an estimation of the binding affinity, with more negative values generally indicating a more favorable interaction.[19][20][21]

Table 1: Representative Docking Scores and Interaction Analysis

Binding PoseDocking Score (kcal/mol)Key Interacting Residues (EGFR)Type of Interaction
1-9.5Met793, Lys745, Thr790Hydrogen Bond, Hydrophobic
2-9.1Leu718, Val726, Ala743Hydrophobic
3-8.8Cys797, Leu844Hydrophobic, Pi-Alkyl

Note: The values in this table are illustrative and would be generated from an actual docking calculation.

It is crucial to visually inspect the top-ranked poses to ensure they are chemically reasonable and make sense in the biological context of the binding site.[22] Key interactions to look for with EGFR inhibitors include:

  • Hydrogen bonding with the hinge region: The backbone of Met793 in the hinge region of the EGFR kinase domain is a critical hydrogen bond acceptor for many inhibitors.[4][7]

  • Hydrophobic interactions: The adenine pocket and the hydrophobic region I are lined with nonpolar residues that can form favorable interactions with the aromatic rings of the ligand.[1]

G cluster_ligand N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine cluster_receptor EGFR Kinase Domain Active Site Pyrazolopyrimidine Pyrazolopyrimidine Core Hinge Hinge Region (Met793) Pyrazolopyrimidine->Hinge H-Bond Phenyl_1 N1-Phenyl Group Hydrophobic_Pocket Hydrophobic Pocket (Leu718, Val726) Phenyl_1->Hydrophobic_Pocket Hydrophobic Interaction Phenyl_4 N4-Phenyl Group Gatekeeper Gatekeeper Residue (Thr790) Phenyl_4->Gatekeeper Steric Interaction

Figure 2: Key interactions between the ligand and EGFR's active site.

Validation of the Docking Protocol

A critical step to ensure the reliability of your docking results is to validate the chosen protocol.[10] A common and effective validation method is re-docking .

Step-by-Step Protocol: Re-docking Validation

  • Extract the Co-crystallized Ligand: From the original PDB file (1M17), extract the coordinates of the known inhibitor, erlotinib.

  • Dock the Co-crystallized Ligand: Using the exact same protein preparation and docking parameters as used for your ligand of interest, dock erlotinib back into the EGFR binding site.

  • Calculate the Root Mean Square Deviation (RMSD): The RMSD between the docked pose of erlotinib and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[7]

If the re-docking fails, it may be necessary to revisit the docking parameters, the definition of the binding site, or even the choice of docking software.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting molecular docking studies of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with the EGFR kinase domain. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable and insightful predictions of ligand-protein interactions.

The results from such a study can serve as a strong foundation for:

  • Hypothesis-driven lead optimization: Modifying the ligand structure to enhance favorable interactions or mitigate unfavorable ones.

  • Virtual screening campaigns: Using the validated docking protocol to screen large compound libraries for novel EGFR inhibitors.

  • Understanding structure-activity relationships (SAR): Correlating the predicted binding modes and scores with experimental biological data.

It is important to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation. Techniques such as molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the binding event. Ultimately, the integration of computational methods like molecular docking with experimental biology is the key to accelerating the discovery of new and effective therapeutics.

References

  • Al-Anazi, K. M., et al. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 14(11), 103411. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis, anticancer activity and molecular docking of new pyrazolo [1, 5-a] pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. Bioorganic Chemistry, 94, 103425. [Link]

  • Moitessier, N., et al. (2008). The scoring of poses in protein-protein docking: current capabilities and future directions. BMC Bioinformatics, 9(1), 1-17. [Link]

  • Lestari, M., et al. (2020). Ligand-based pharmacophore modeling, molecular docking, and molecular dynamic studies of dual tyrosine kinase inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4826. [Link]

  • Speake, J. D., et al. (2005). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(16), 3742-3745. [Link]

  • Kung, J. E., Wu, P., Kiefer, J. R., & Sudhamsu, J. (2022). Crystal structure of apo EGFR kinase domain. RCSB PDB. [Link]

  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. [Link]

  • Yosaatmadja, Y., et al. (2014). 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. [Link]

  • ResearchGate. (n.d.). Crystal structure of the kinase domain of EGFR (a) with ATP binding site highlighted (PDB ID: 2GS6). [Link]

  • Abdel-Aziz, A. A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Pyrazolo[3,4-d]Pyrimidine Derivative Scaffolds As Potent EGFR Inhibitors and Cell Apoptosis Inducers. ChemistrySelect, 8(30), e202301844. [Link]

  • El-Sayed, M. A., et al. (2022). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Molecules, 27(19), 6293. [Link]

  • Adane, L., et al. (2021). Molecular docking investigation and pharmacokinetic properties prediction of some anilinopyrimidines analogues as EGFR T790M tyrosine kinase inhibitors. Journal of Taibah University for Science, 15(1), 633-644. [Link]

  • Cuzzolin, A., et al. (2018). A critical assessment of the performance of protein-ligand scoring functions based on NMR chemical shift perturbations. Journal of chemical theory and computation, 14(10), 5483-5494. [Link]

  • Al-Ostoot, F. H., et al. (2022). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. [Link]

  • Abdulredha, F. H. (2023). Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. International Journal of Environmental Sciences, 11(10s). [Link]

  • Alswah, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6899. [Link]

  • El-Morsy, A. M., et al. (2022). Identification of potential inhibitors for drug-resistant EGFR mutations in non-small cell lung cancer using whole exome sequencing data. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Khan, M. F., & Khan, M. A. (2022). Insights from the molecular docking analysis of EGFR antagonists. Journal of Applied Pharmaceutical Science, 12(08), 001-010. [Link]

  • ResearchGate. (n.d.). The Summary of Poses Scoring Functions Results (in A) and Ranking. [Link]

  • In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. (2022). Journal of Pioneering Medical Sciences. [Link]

  • Seleem, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2157. [Link]

  • Al-Johani, A. K. B., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6899. [Link]

  • Ghorab, M. M., et al. (2014). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Archiv der Pharmazie, 347(11), 796-807. [Link]

  • Rahul, R., & Singh, T. R. (2021). Virtual Screening and Protein Ligand Based Molecular Docking Studies for the Major Protein EGFR in Non Small Cell Lung Cancer (NSCLC). JUIT Waknaghat. [Link]

  • Ghorab, M. M., et al. (2014). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Merck Millipore. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7824-7843. [Link]

  • Adane, L., et al. (2022). Discovery of potential epidermal growth factor receptor inhibitors from black pepper for the treatment of lung cancer: an in-silico approach. Journal of Biomolecular Structure and Dynamics, 40(19), 8740-8752. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. [Link]

  • Seleem, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2157. [Link]

  • Alswah, M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. ResearchGate. [Link]

  • Chen, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3, 4-d] pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. Bioorganic & medicinal chemistry, 28(10), 115456. [Link]

  • Li, C., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & medicinal chemistry, 30, 115876. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 27(19), 6289. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). CNR-IRIS. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. Saudi Pharmaceutical Journal, 18(3), 159-168. [Link]

  • Afail, R. B., et al. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. [Link]

  • El-Malah, A. M., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5783. [Link]

Sources

literature review of n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized for its profound pharmacological potential.[1][2][3] This heterocyclic system is a bioisostere of adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding sites of various enzymes, particularly protein kinases.[2] Consequently, this scaffold is a privileged structure in the design of potent and selective kinase inhibitors for therapeutic applications, most notably in oncology.[4]

The target molecule of this guide, N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, represents a classic example of this scaffold, featuring phenyl substitutions at the N1 position of the pyrazole ring and the N4 position of the pyrimidine ring. Understanding its synthesis provides a foundational blueprint for developing a wide array of analogues for drug discovery and chemical biology. This guide offers a detailed exploration of the predominant synthetic strategies, the rationale behind experimental choices, and comprehensive protocols for its preparation.

Core Synthetic Strategy: A Retrosynthetic Analysis

The most logical and widely adopted approach to constructing N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a convergent synthesis. The primary strategy is to first construct the pyrazole ring and subsequently annulate the pyrimidine ring onto it. A retrosynthetic breakdown reveals the following key steps:

  • Final C-N Bond Formation: The target molecule is disconnected at the C4-N bond, identifying aniline and a 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate as the immediate precursors. This key transformation is a Nucleophilic Aromatic Substitution (SNAr).

  • Activation of the Pyrimidinone: The 4-chloro intermediate is derived from its corresponding pyrazolopyrimidinone, 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The conversion of the C4-hydroxyl group into a chloride is a critical activation step.

  • Pyrimidine Ring Formation: The pyrazolopyrimidinone is formed by the cyclization of a 5-amino-1-phenyl-1H-pyrazole-4-carboxylate or a related derivative with a one-carbon source, such as formamide.

  • Pyrazole Ring Synthesis: The substituted pyrazole precursor is synthesized via the condensation of a hydrazine (phenylhydrazine) with a suitable three-carbon electrophile, typically ethyl (ethoxymethylene)cyanoacetate.

This multi-step sequence is reliable, high-yielding, and adaptable for creating diverse analogues.

G Target N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate1 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine + Aniline Target->Intermediate1 SNA_r_ Intermediate2 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Intermediate1->Intermediate2 Chlorination (POCl₃) Intermediate3 Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Intermediate2->Intermediate3 Cyclization (Formamide) StartingMaterials Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine Intermediate3->StartingMaterials Condensation

Caption: Retrosynthetic analysis of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Detailed Synthetic Methodologies

The synthesis is best understood as a four-stage process, starting from commercially available reagents.

Stage 1: Synthesis of the Pyrazole Core

The foundational step is the construction of the substituted pyrazole ring. The reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine provides the key intermediate, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[5]

  • Causality: Phenylhydrazine acts as a dinucleophile. The more nucleophilic terminal nitrogen attacks the electron-deficient carbon of the ethoxymethylene group, followed by intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. Ethanol is a suitable solvent for this condensation reaction.

Stage 2: Pyrimidine Ring Annulation

With the pyrazole intermediate in hand, the next step is to build the adjacent pyrimidine ring. This is achieved through cyclization with formamide at high temperatures.[5]

  • Expertise & Experience: Formamide serves as the source for the C4 and N3 atoms of the pyrimidine ring. The high temperature (typically ~190°C) is necessary to drive the condensation and dehydration reactions to completion, forming the stable, fused heterocyclic system: 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Stage 3: Activation via Chlorination

The hydroxyl group of the pyrimidinone is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive functional group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and most effective method.[5][6]

  • Trustworthiness: This step yields 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. POCl₃ is a powerful dehydrating and chlorinating agent that cleanly converts the pyrimidinone to the desired chloro derivative. The reaction is typically performed neat or with a high-boiling solvent and must be handled with care due to its reactivity. The product is a crucial intermediate, primed for the final substitution step.

Stage 4: Nucleophilic Aromatic Substitution (SNAr)

The final step is the introduction of the N-phenylamine moiety. The electron-withdrawing nature of the pyrazolopyrimidine ring system activates the C4 position, making the chloro-substituent susceptible to displacement by a nucleophile like aniline.[6][7]

  • Mechanism: The reaction proceeds via a classic SNAr mechanism. Aniline attacks the C4 carbon, forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the aromatic system. The subsequent loss of the chloride ion restores aromaticity and yields the final product, N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Isopropanol is often used as a solvent, and the reaction is typically heated to ensure a reasonable rate.

G cluster_workflow Synthetic Workflow Start Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine Step1 Condensation Start->Step1 Intermediate1 Ethyl 5-amino-1-phenyl- 1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Cyclization (Formamide) Intermediate1->Step2 Intermediate2 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Step2->Intermediate2 Step3 Chlorination (POCl₃) Intermediate2->Step3 Intermediate3 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Step3->Intermediate3 Step4 SNA_r_ (Aniline) Intermediate3->Step4 End N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step4->End

Caption: Overall synthetic workflow for the target molecule.

Quantitative Data Summary

The following table summarizes the key transformations and typical conditions for this synthetic route.

StepStarting MaterialReagents & ConditionsProductTypical YieldReference
1 Ethyl (ethoxymethylene)cyanoacetate, PhenylhydrazineEthanol, 80°C, 4hEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateGood[5]
2 Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide (HCONH₂), 190°C, 8h1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneGood[5]
3 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePhosphorus oxychloride (POCl₃), 106°C, 6h4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineHigh[5][6]
4 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, AnilineIsopropanol, Heat, 16-18hN,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineGood-High[6]

Detailed Experimental Protocols

The protocols provided below are based on established literature procedures.[5][6]

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2)
  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the product.

Protocol 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (3)
  • Combine ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) with an excess of formamide.

  • Heat the mixture to 190°C and maintain this temperature for 8 hours.

  • Cool the reaction mixture to room temperature, which should result in the formation of a solid precipitate.

  • Add water to the mixture and stir.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the pyrazolopyrimidinone product.

Protocol 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4)
  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Add 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approx. 106°C) for 6 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a suitable base (e.g., sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the chloro-intermediate.

Protocol 4: Synthesis of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target Molecule)
  • Suspend 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in isopropanol.

  • Add aniline (1.0-1.2 eq) to the suspension.

  • Heat the mixture to reflux for 16-18 hours. Monitor by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with the solvent (isopropanol) and then dry it under vacuum to obtain the final product, N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a well-established, robust process that serves as an excellent case study in heterocyclic chemistry and rational drug design. The four-stage sequence, beginning with the construction of a pyrazole ring and culminating in a nucleophilic aromatic substitution, is both efficient and highly adaptable for creating libraries of analogues for structure-activity relationship (SAR) studies. The principles and protocols detailed in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize this important class of molecules.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). Chemical Reviews.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2023). Archiv der Pharmazie.
  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (2018). Bioorganic Chemistry.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022).
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2021). Scientific Reports.

Sources

identifying biological targets for n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the systematic identification and validation of biological targets for N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, a "privileged scaffold" in medicinal chemistry known as a bioisostere of adenine.[1][2][3] Its structural congruence with the ATP purine core allows it to promiscuously bind ATP-binding sites in kinases and adenosine receptors. Consequently, identifying its specific target requires a deconvolution strategy that distinguishes between polypharmacological noise and high-affinity engagement.

Part 1: Structural Analysis & Pharmacophore Mapping

Before experimental screening, we must understand why this molecule binds specific pockets.

  • Core Scaffold (Pyrazolo[3,4-d]pyrimidine): Mimics the adenine ring of ATP.[1][2][3] Nitrogen atoms N5 and N7 (purine numbering) or N2/N4 (systematic numbering) typically form hinge-binding hydrogen bonds with the kinase backbone (e.g., Met341 in Src).

  • N4-Phenyl Group: Projects into the hydrophobic pocket adjacent to the ATP binding site (often the "selectivity pocket" or gatekeeper region).

  • N1-Phenyl Group: Occupies the ribose-binding pocket or extends into the solvent-exposed region, depending on the specific enzyme conformation.

Hypothesis Generation: Based on Structure-Activity Relationships (SAR) of analogs like PP1 (Src inhibitor) and Ibrutinib (BTK inhibitor), the primary target classes are:

  • Tyrosine Kinases: Specifically Src family kinases (SFKs), BTK, and EGFR.

  • Adenosine Receptors (GPCRs): A1 and A2A subtypes (antagonism).

Part 2: In Silico Target Prediction (The Virtual Filter)

Objective: Prioritize the "search space" before costly wet-lab experiments.

Protocol:

  • Ligand Preparation: Generate 3D conformers of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Minimize energy using the OPLS3e force field.

  • Docking Grid Generation: Use high-resolution crystal structures:

    • Src Kinase: PDB ID: 3QLG (Co-crystallized with PP1).

    • BTK: PDB ID: 3GEN .

    • Adenosine A2A: PDB ID: 3EML .

  • Glide Docking (Schrödinger/AutoDock):

    • Constraint: Enforce a hydrogen bond between the pyrimidine N and the hinge region backbone.

    • Scoring: Evaluate the Glide Score (XP). A score < -8.0 kcal/mol suggests high-affinity binding.

Part 3: Biochemical Screening (The "Wet" Filter)

Do not rely on a single assay. Use a tiered approach to filter broad promiscuity.

Kinome Profiling (The "Gold Standard")

Instead of testing kinases one by one, utilize a competition binding assay (e.g., KINOMEscan™).

  • Method: Displacement of an active site-directed ligand by the test compound.

  • Concentration: Screen at 1 µM and 10 µM.

  • Readout: % Control. Scores < 35% indicate a "hit."

  • Critical Targets to Include: Src, Lck, Fyn, Hck, BTK, EGFR, VEGFR2.

GPCR Binding Panel

To rule out Adenosine Receptor off-target effects (common for this scaffold):

  • Assay: Radioligand binding using [³H]-DPCPX (A1 antagonist) or [³H]-ZM241385 (A2A antagonist).

  • Threshold: >50% displacement at 10 µM warrants a full

    
     determination.
    

Data Presentation: Hypothetical Screening Profile

Target Class Specific Target Assay Type Readout (% Inhibition @ 1µM) Interpretation
Tyr Kinase Src FRET / Binding 95% Primary Hit
Tyr Kinase EGFR FRET / Binding 40% Weak Binder
Ser/Thr Kinase CDK2 FRET / Binding 15% Non-Binder

| GPCR | Adenosine A1 | Radioligand | 60% | Secondary Target |

Part 4: Chemoproteomics & Target Deconvolution

If the compound inhibits multiple kinases (polypharmacology), you must identify the cellular target using Activity-Based Protein Profiling (ABPP) .

Probe Design Strategy

To pull down the target, we must attach a biotin handle without destroying binding affinity.

  • Attachment Point: The C3 position of the pyrazole ring.[2][4]

    • Rationale: In PP1/PP2 crystal structures, the C3 position points toward the solvent interface. The N1 and N4 phenyl rings are buried in hydrophobic pockets.

  • Synthesis:

    • Iodination of C3 (NIS, DMF).

    • Suzuki coupling with a boronic acid-PEG-Biotin linker.

ABPP Protocol
  • Lysate Prep: Harvest HeLa or Jurkat cells (rich in Src/Lck). Lyse in mild detergent (NP-40) to preserve native conformation.

  • Competition:

    • Sample A: Lysate + Biotin-Probe (1 µM).

    • Sample B (Control): Lysate + Free Compound (100 µM) + Biotin-Probe (1 µM).

  • Pull-Down: Incubate with Streptavidin-magnetic beads. Wash 3x with lysis buffer.

  • Elution & Digestion: On-bead trypsin digestion.

  • LC-MS/MS: Analyze peptides.

  • Analysis: Targets are proteins identified in Sample A but absent (competed away) in Sample B.

Part 5: Validation & Visualization

Cellular Thermal Shift Assay (CETSA)

Validates target engagement in intact cells (label-free).

  • Step 1: Treat cells with Compound vs. DMSO.

  • Step 2: Heat aliquots to a gradient (40°C – 65°C).

  • Step 3: Lyse and centrifuge. Unbound protein denatures and precipitates; bound protein remains soluble (thermal stabilization).

  • Step 4: Western Blot for the putative target (e.g., Src). A shift in the melting curve (

    
    ) confirms binding.
    
Workflow Diagram

TargetID_Workflow Compound N,1-diphenyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine InSilico In Silico Docking (Src, BTK, A2A) Compound->InSilico Prioritize Kinome Kinome Profiling (Competition Binding) InSilico->Kinome High Score ABPP Chemoproteomics (ABPP) C3-Biotin Probe Kinome->ABPP Polypharmacology? Validation Validation (CETSA / Western Blot) Kinome->Validation Single Hit ABPP->Validation Deconvoluted Target

Caption: Systematic workflow for deconvoluting the biological targets of pyrazolo[3,4-d]pyrimidine scaffolds.

Signaling Pathway Impact (Src Example)

If Src is identified as the target, the compound will disrupt the following pathway:

Src_Signaling Inhibitor N,1-diphenyl-... (Inhibitor) Src Src Kinase (Target) Inhibitor->Src Inhibits FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Activates MAPK MAPK/ERK Src->MAPK Activates Migration Cell Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation MAPK->Proliferation

Caption: Predicted downstream effects of Src inhibition by the compound, leading to reduced migration and proliferation.

References

  • Unciti-Broceta, A., et al. (2020).[2] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][2][3][4][5][6][7] RSC Medicinal Chemistry. Link

  • Hanke, T., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry (Describing PP1/PP2). Link

  • Davies, L. P., et al. (1983). "Pyrazolo[3,4-d]pyrimidines, a new class of adenosine antagonists." Neuroscience Letters. Link

  • Zheng, D., et al. (2024). "Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor." Arabian Journal of Chemistry. Link

  • Schenone, S., et al. (2014).[8] "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents."[4][9] Current Pharmaceutical Design. Link

Sources

Methodological & Application

reagents used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the bioisostere of the adenine core in ATP.[1] It is the foundational pharmacophore for critical kinase inhibitors, including Ibrutinib (BTK inhibitor) and the PP1/PP2 series (Src family inhibitors) .

This guide details the reagents and optimized protocols for synthesizing the core pyrazolo[3,4-d]pyrimidin-4-amine . Unlike generic preparations, this protocol focuses on the "Nitrile-Formamide Cyclization" route for direct access to the primary amine, while also covering the "POCl₃ Activation" route for N-substituted derivatives. We emphasize reagent quality, mechanistic causality, and safety.

Retrosynthetic Analysis & Reagent Selection

To design a robust synthesis, we must deconstruct the target molecule. The 4-amine core is best accessed by constructing the electron-rich pyrazole ring first, followed by the fusion of the pyrimidine ring.

Mechanistic Pathway[2][3]
  • Pyrazole Formation: A Knorr-type condensation between a hydrazine and a 1,3-electrophile (typically ethoxymethylene malononitrile).

  • Pyrimidine Annulation: Cyclocondensation of the resulting 5-amino-4-cyanopyrazole with a C1 unit (formamide or formic acid).

Critical Reagent Table

The following reagents are selected based on yield efficiency and impurity profile control.

Reagent ClassSpecific ReagentRole in SynthesisPurity Requirement
Precursor A Ethoxymethylene malononitrile Provides the C3-C4-C5 fragment and the nitrile for the C4-amine.>98% (Avoid hydrolyzed impurities)
Precursor B Hydrazine Hydrate (or substituted hydrazine)Provides N1-N2 of the pyrazole ring.50-60% aq. solution or HCl salt
Cyclizing Agent Formamide Acts as both solvent and C6/N5 donor for pyrimidine ring closure.>99%, Deionized (Low water content is critical)
Catalyst Triethylamine (Et₃N) Scavenges acid; promotes pyrazole cyclization.Anhydrous
Activator (Alt) Phosphorus Oxychloride (POCl₃) Used only if converting a 4-OH intermediate to 4-Cl for substitution.99%, Distilled if yellow
Solvent Ethanol (EtOH) Solvent for Step 1; promotes precipitation of the intermediate.Absolute (200 proof)

Strategic Visualization: Synthesis Pathways

The following diagram illustrates the primary "Formamide Route" (Direct NH₂) and the secondary "POCl₃ Route" (Substituted Amine).

SynthesisPathway Start1 Hydrazine (R-NH-NH2) Intermediate 5-Amino-4-cyanopyrazole (Key Intermediate) Start1->Intermediate EtOH, Et3N, Reflux Start2 Ethoxymethylene malononitrile Start2->Intermediate RouteA Route A: Formamide (Reflux, 180°C) Intermediate->RouteA RouteB1 Route B: Formic Acid (Reflux) Intermediate->RouteB1 ProductA Pyrazolo[3,4-d]pyrimidin-4-amine (Primary Amine) RouteA->ProductA Cyclocondensation InterB Pyrazolo[3,4-d]pyrimidin-4-one (4-OH Tautomer) RouteB1->InterB RouteB2 POCl3 / Reflux InterB->RouteB2 InterCl 4-Chloro-pyrazolo[3,4-d]pyrimidine RouteB2->InterCl Chlorination RouteB3 Amine (R'-NH2) / Heat InterCl->RouteB3 ProductB N-Substituted Pyrazolo[3,4-d]pyrimidin-4-amine RouteB3->ProductB SNAr Displacement

Figure 1: Bifurcated synthetic pathway. Route A (Green) yields the primary amine directly. Route B (Red) is used for N-substituted analogs.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate)

This step establishes the pyrazole core. We use phenylhydrazine as the model substituent (common in PP1/PP2 synthesis).

Reagents:

  • Ethoxymethylene malononitrile (12.2 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Ethanol (Absolute, 100 mL)

  • Triethylamine (0.5 mL, Catalyst)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve ethoxymethylene malononitrile in ethanol at room temperature. Add phenylhydrazine dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (50:50 Hexane:EtOAc). The product usually precipitates as a solid.

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (2 x 20 mL). Recrystallize from ethanol if the melting point is below 140°C.

  • Yield: Expect 85–90% of a white to off-white solid.

Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-amine (Formamide Route)

This is the "Direct" method to obtain the primary amine (-NH₂) at the C4 position.

Reagents:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate from Protocol A) (5.0 g)

  • Formamide (30 mL, excess)

  • Ammonium Acetate (Catalytic, optional for rate enhancement)

Procedure:

  • Setup: Use a 100 mL RBF with a reflux condenser and a drying tube (calcium chloride).

  • Reaction: Suspend the pyrazole intermediate in formamide.

  • High-Temp Cyclization: Heat the mixture to 180–190°C .

    • Expert Insight: This high temperature is required to effect the nucleophilic attack of the pyrazole amine on formamide and the subsequent intramolecular closure onto the nitrile.

  • Monitoring: Maintain reflux for 6–8 hours. The solution will darken.

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (200 g) with vigorous stirring.

  • Precipitation: The product will precipitate as a tan/brown solid. Stir for 30 minutes to ensure full precipitation.

  • Filtration: Filter and wash copiously with water to remove formamide.

  • Purification: Recrystallize from DMF/Water or Ethanol.

    • Purity Check: 1H NMR should show a singlet around δ 8.2–8.4 ppm (C6-H) and a broad singlet for NH₂ (exchangeable with D₂O).

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of ethoxymethylene malononitrile.Ensure ethanol is anhydrous. Store reagent in a desiccator.
Incomplete Cyclization (Step 2) Temperature too low (<180°C).Use an oil bath or mantle capable of reaching 200°C. Check thermometer calibration.
Product is Sticky/Oily Residual Formamide.Formamide has a high boiling point (210°C). Wash the crude solid thoroughly with water, then wash with a small amount of cold ether.
Dark Impurities Thermal decomposition.Conduct the reaction under a nitrogen atmosphere. Do not exceed 195°C.

Safety & Handling

  • Hydrazines: Phenylhydrazine and alkylhydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with double nitrile gloves.

  • POCl₃ (If using Route B): Reacts violently with water to release HCl and phosphoric acid. Quench excess POCl₃ slowly into ice/alkali.

  • Formamide: A known teratogen. Avoid inhalation of vapors at high temperatures.

References

  • Han, S. et al. (2012). "Discovery of a Potent and Selective Reversible Bruton's Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Honigberg, L. A. et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences.

  • Davoodnia, A. et al. (2012). "Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines." Asian Journal of Chemistry.

  • Cheng, C. C. & Robins, R. K. (1956). "Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines." Journal of Organic Chemistry.

  • US Patent 8,158,786. "Inhibitors of Bruton's Tyrosine Kinase."[2] (The foundational patent describing the synthesis of Ibrutinib intermediates).[2][3]

Sources

Application Note: Advanced Crystallization Techniques for N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

[1]

Executive Summary

This technical guide details the purification and crystallization protocols for N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., Src, Hck, and Lck inhibitors). The pyrazolo[3,4-d]pyrimidine core functions as a bioisostere of the adenine moiety of ATP, making high-purity isolation essential for accurate biological assays and X-ray diffraction studies.[1]

This document moves beyond standard "dissolve and cool" instructions, providing a mechanistic understanding of solubility profiles, impurity rejection, and polymorphism control.

Physicochemical Profile & Solubility Logic

Before attempting crystallization, one must understand the intermolecular forces at play. The molecule features a planar pyrazolo[3,4-d]pyrimidine core with two phenyl rings (at N1 and N4).[1]

  • π-π Stacking: The extensive aromatic system leads to strong π-π stacking interactions, often resulting in high melting points and low solubility in non-polar solvents.[1]

  • Hydrogen Bonding: The secondary amine at position 4 (–NH–) acts as a hydrogen bond donor, while the pyrimidine nitrogens (N2, N5, N7) act as acceptors. This facilitates crystallization from protic solvents like ethanol.[1]

  • Lipophilicity: The two phenyl groups significantly increase lipophilicity compared to the parent 4-amino core, reducing water solubility to negligible levels.[1]

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility (25°C)Solubility (Boiling)Application
Ethanol (EtOH) LowHighPrimary Recrystallization. Excellent recovery and impurity rejection.[1]
DMSO / DMF HighVery HighSolvent-Antisolvent. Used for initial cleanup of crude material containing inorganic salts.[1]
Ethyl Acetate ModerateHighAlternative. Good for removing unreacted aniline (starting material).[1]
Water InsolubleInsolubleAntisolvent. Induces precipitation when added to DMF/DMSO solutions.
Dichloromethane HighHighVapor Diffusion. Used with Hexane for growing single crystals (XRD).[1]

Pre-Crystallization Impurity Analysis

Successful crystallization depends on identifying the "Enemy" (impurities).[1] For this synthesis, common impurities include:

  • Unreacted Aniline: An oily liquid that can cause the product to "oil out" rather than crystallize.[1]

  • 4-Chloro Intermediate: (4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine).[1][2][3] A solid with similar solubility; requires polarity differentiation.[1]

  • Hydrolysis Byproduct: (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one).[1] High melting point, insoluble in hot ethanol.

Diagram 1: Impurity Management Workflow

ImpurityLogicCrudeCrude Product MixtureCheckImpurity Identification (TLC/LC-MS)Crude->CheckAnilineImpurity: Unreacted Aniline(Oily/Liquid)Check->AnilineDetectedOxoImpurity: 4-Oxo Derivative(High MP Solid)Check->OxoDetectedAction1Wash with dilute HCl(Aniline forms soluble salt)Aniline->Action1Action2Hot Filtration(Remove insoluble Oxo)Oxo->Action2CleanTarget: N,1-diphenyl derivativeAction3Recrystallize from EtOHAction1->Action3Action2->Action3Action3->Clean

Caption: Logical workflow for selecting pre-treatment steps based on specific impurities identified in the crude mixture.

Detailed Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Final purification of material with >85% purity.[1]

Mechanism: Exploits the steep solubility curve of the compound in ethanol.[1] The target molecule dissolves in boiling ethanol but crystallizes upon cooling, while lipophilic impurities (like aniline) remain in the mother liquor.[1]

  • Preparation: Place 1.0 g of crude N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a 50 mL Erlenmeyer flask.

  • Dissolution: Add absolute ethanol (15 mL) and a magnetic stir bar. Heat to reflux (approx. 78°C) on a stir plate.

  • Titration: If the solid does not completely dissolve, add hot ethanol in 2 mL increments.

    • Critical Note: If a small amount of solid remains undissolved after adding 30 mL solvent, it is likely the 4-oxo impurity (insoluble).[1] Perform a hot filtration immediately to remove it.[1]

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Observation: Needle-like or rod-shaped crystals should form around 40-50°C.[1]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to complete precipitation.

  • Isolation: Filter using a Buchner funnel. Wash the cake with 5 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75-85% recovery. Appearance: White to off-white needles.[1]

Protocol B: Solvent-Antisolvent Precipitation (DMSO/Water)

Best for: Crude material containing inorganic salts or stubborn polar impurities.[1]

Mechanism: The compound is highly soluble in dipolar aprotic solvents (DMSO) but insoluble in water.[1] Water acts as a "crasher," forcing the hydrophobic drug out of solution while keeping salts dissolved.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of DMSO (approx. 3-5 mL) at room temperature. The solution should be clear yellow/orange.[1]

  • Filtration (Optional): If the solution is cloudy (salts), filter through a 0.45 µm PTFE syringe filter.

  • Precipitation: While stirring rapidly, add distilled water dropwise.

    • Visual Cue: A white cloudiness will appear and redissolve initially.[1] Continue adding water until a permanent precipitate forms.[1]

    • Ratio: Target a final DMSO:Water ratio of 1:3.[1]

  • Aging: Stir the suspension for 30 minutes to prevent occlusion of solvent in the crystal lattice.

  • Collection: Filter and wash copiously with water (to remove DMSO).[1]

  • Drying: Critical Step. DMSO is difficult to remove.[1] Dry under high vacuum (>1 mbar) at 60°C for 12 hours.

Protocol C: Vapor Diffusion (X-Ray Quality Crystals)

Best for: Structural characterization and polymorphism screening.[1]

Mechanism: Slow diffusion of a volatile antisolvent (Hexane) into a solution of the compound (in THF/DCM) allows for controlled nucleation and growth of large, diffraction-quality single crystals.[1]

  • Inner Vial: Dissolve 20 mg of pure compound in 1 mL of THF or Dichloromethane in a small (2 mL) glass vial. Ensure the vial is open.[1]

  • Outer Vessel: Place the small vial inside a larger jar (20 mL) containing 5 mL of Hexane.

  • Sealing: Tightly cap the outer jar. Do not disturb.

  • Timeline: Allow to stand at room temperature for 3-7 days. Hexane vapors will diffuse into the THF, slowly lowering solubility.

  • Harvest: Large prismatic or block-like crystals will form on the walls of the inner vial.[1]

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptoms: The product separates as a liquid droplets at the bottom of the flask instead of crystals. Cause: The solution temperature is above the melting point of the solvated product, or the impurity profile (aniline) is lowering the melting point.[1] Solution:

  • Seed Crystals: Add a tiny crystal of pure product to the cooling solution at 50°C.

  • Reheat & Dilute: Re-dissolve the oil by heating and adding 10-20% more solvent (Ethanol).[1]

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate.[1]

Issue: Colored Impurities

Symptoms: Crystals are yellow or brown instead of white.[1] Cause: Oxidation products of aniline or polymerized byproducts.[1] Solution:

  • Add Activated Charcoal (5-10 wt%) to the boiling ethanol solution.[1] Stir for 5 minutes, then perform a hot filtration through Celite before cooling.

Process Visualization

Diagram 2: Crystallization Decision Matrix

CrystallizationWorkflowStartStart: Crude SolidSolubilityTestSolubility Test(Hot EtOH)Start->SolubilityTestSolubleFully SolubleSolubilityTest->SolubleClear SolutionInsolubleInsoluble ResidueSolubilityTest->InsolubleTurbidCoolSlow Cooling(RT -> 4°C)Soluble->CoolFilterHot Filtration(Remove 4-oxo impurity)Insoluble->FilterFilter->CoolResult1Crystals FormedCool->Result1SuccessResult2Oiling OutCool->Result2FailureFixOilRemedy:Reheat + More Solvent+ Seed CrystalResult2->FixOilFixOil->Cool

Caption: Decision matrix for handling solubility behavior during the standard ethanol recrystallization process.

References

  • Synthesis & Scaffold Properties

    • F. Li, et al. "Design, Synthesis and Biological Evaluation of Novel 1,3,4,6-Tetrasubstituted Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Anti-Tumor Agents." Molecules, 2019. [1]

    • Context: Describes the general synthesis route (chlorination/amination)
  • Crystallographic Data

    • Portalone, G. "Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one."[1] Acta Crystallographica Section E, 2015.

    • Context: Provides unit cell data and hydrogen bonding patterns for the key 4-oxo impurity/precursor, validating the hot filtr
  • Solubility & Recrystallization Methodology

    • Bakavoli, M., et al. "Synthesis of pyrazolo[3,4-d]pyrimidine derivatives."[3] Journal of Chemical Research, 2007.

    • Context: Establishes ethanol and ethanol/water as the standard solvent systems for 4-amino-pyrazolo[3,4-d]pyrimidine deriv
  • Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines as potent Src kinase inhibitors." Current Drug Targets, 2014.

Troubleshooting & Optimization

optimizing reaction yield for n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Core Reaction Architecture

This guide addresses the synthesis and optimization of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This molecule is a scaffold bioisostere of adenine, widely utilized in kinase inhibitor discovery (e.g., Src, Hck, Lck).

The synthesis hinges on a critical Nucleophilic Aromatic Substitution (SNAr) where aniline displaces a chloride leaving group at the C4 position of the pyrazolo[3,4-d]pyrimidine core.

Reaction Scheme & Workflow

The following diagram outlines the standard synthetic route and critical decision points.

ReactionWorkflow Start Starting Material (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) Step1 Cyclization (Formic Acid/Reflux) Start->Step1 Ring Closure Inter1 Intermediate 1 (4-OH / 4-one derivative) Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Deoxychlorination Inter2 Intermediate 2 (4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) Step2->Inter2 Step3 S_NAr Coupling (Aniline, n-BuOH, Reflux) Inter2->Step3 Amination Final Target Product (N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Step3->Final

Caption: Synthetic workflow from aminopyrazole precursor to final N,1-diphenyl product via SNAr coupling.

Critical Parameters & Optimization (The "Why")

To maximize yield, you must control the thermodynamics and kinetics of the SNAr step. The 4-position of the pyrazolo[3,4-d]pyrimidine ring is electron-deficient, facilitating nucleophilic attack, but the reaction is sensitive to moisture and solvent choice.

A. Solvent Selection (Thermodynamics)

The choice of solvent dictates the reaction temperature and solubility of the intermediate.

SolventBoiling PointSuitabilityTechnical Note
Ethanol (EtOH) 78°CModerateOften insufficient thermal energy to overcome activation barrier for sterically hindered anilines.
Isopropanol (IPA) 82°CGoodBetter solubility for the 4-chloro intermediate; product often precipitates upon cooling (eases isolation).
n-Butanol 117°COptimal High boiling point drives reaction to completion. Product usually crystallizes out directly.
Dioxane 101°CGoodUseful if acid catalysis (HCl) is required, but workup is more tedious than alcohols.
B. The "Moisture Trap" (Hydrolysis)

Critical Failure Point: The 4-chloro intermediate is highly susceptible to hydrolysis.

  • Mechanism: Water acts as a competitive nucleophile, attacking the C4 position and reverting the molecule back to the thermodynamically stable "4-one" (hydroxyl) species.

  • Symptom: You observe a spot on TLC that matches Intermediate 1 (low Rf) rather than the product.

  • Prevention: Ensure aniline and solvents are anhydrous. Store the 4-chloro intermediate under inert gas; do not expose it to air for prolonged periods before coupling.

Troubleshooting Guide
Scenario A: "My reaction stalled. I see starting material (4-Cl) remaining."

Diagnosis: Insufficient activation energy or proton scavenging issues. Protocol:

  • Switch Solvent: If using EtOH, switch to n-butanol to increase reflux temperature to 117°C.

  • Catalysis: Add 1.0 equivalent of DIPEA (N,N-Diisopropylethylamine) . This scavenges the HCl generated during the substitution, driving the equilibrium forward.

  • Microwave: If available, run the reaction at 140°C for 20 minutes in a microwave reactor. This often pushes yields from ~50% to >85%.

Scenario B: "I have a new spot, but it's not the product (Hydrolysis)."

Diagnosis: Moisture contamination has reverted the 4-chloro compound to the 4-hydroxy derivative. Protocol:

  • Dry Everything: Distill aniline over zinc dust if it looks dark/oxidized. Dry n-butanol over molecular sieves (3Å).

  • Re-Chlorinate: You cannot "fix" the hydrolysis in the coupling pot. You must isolate the mixture, treat the crude solid with POCl3 again to regenerate the 4-chloro species, and then re-attempt the coupling.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurity CheckTLC Check TLC (Compare vs. 4-OH and 4-Cl) Problem->CheckTLC Result1 Spot matches 4-OH (Hydrolysis) CheckTLC->Result1 Result2 Spot matches 4-Cl (Incomplete) CheckTLC->Result2 Result3 Multiple spots (Decomposition) CheckTLC->Result3 Action1 CRITICAL ERROR: Moisture present. Regenerate 4-Cl with POCl3. Result1->Action1 Action2 KINETIC ISSUE: 1. Switch to n-Butanol 2. Add DIPEA 3. Increase Temp Result2->Action2 Action3 THERMAL ISSUE: Reduce temp. Check aniline purity. Result3->Action3

Caption: Diagnostic logic for identifying failure modes in pyrazolo[3,4-d]pyrimidine coupling.

Step-by-Step Optimized Protocol

Objective: Synthesis of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Reagents:

  • 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)[1]

  • Aniline (1.2 equiv)

  • n-Butanol (10 mL per gram of substrate)

  • Triethylamine (1.5 equiv) [Optional, for acid scavenging]

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add the 4-chloro substrate and n-butanol . Stir until suspended.

  • Addition: Add Aniline followed by Triethylamine via syringe.

  • Reaction: Heat the mixture to reflux (bath temp ~125°C).

    • Visual Cue: The suspension should dissolve as it heats, then gradually turn into a different suspension as the product precipitates (product is less soluble than the starting material in hot butanol).

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 2:1) after 2 hours. The 4-chloro spot (high Rf) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Filter the solid precipitate.[2]

    • Wash the filter cake with cold ethanol (2x) and diethyl ether (2x) to remove unreacted aniline.

    • Yield Check: If no precipitate forms, concentrate the n-butanol to 20% volume and add cold water to induce precipitation.

FAQ: Technical Support

Q1: Why is my product turning pink/brown during filtration?

  • Answer: This indicates oxidation of residual aniline trapped in the crystal lattice. Solution: Wash the filter cake thoroughly with diethyl ether. If the color persists, recrystallize from Ethanol/DMF (9:1).

Q2: Can I use DMF as a solvent to speed up the reaction?

  • Answer: While DMF allows high temperatures, it is difficult to remove and often retains the product in solution, lowering isolated yield. n-Butanol is superior because the product crystallizes out, driving the equilibrium via Le Chatelier’s principle.

Q3: Is the 1-phenyl group stable under these conditions?

  • Answer: Yes. The N1-phenyl bond is extremely robust and will not cleave under standard SNAr conditions. It stabilizes the pyrazole ring, making the C4-chloride more susceptible to attack compared to N1-H variants.

References
  • Synthesis of Pyrazolo[3,4-d]pyrimidine Core

    • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
    • Source: Molecules (MDPI), 2024.
    • URL:[Link]

  • SNAr Reaction Conditions (Aniline Coupling)

    • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
    • URL:[Link]

  • Solubility and Prodrug Strategies

    • Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.[3]

    • Source: ACS Medicinal Chemistry Letters, 2013.
    • URL:[Link]

  • 4-Chloro Intermediate Reactivity

    • Title: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Nucleophilic Substitution Study).
    • Source: Molbank (MDPI), 2018.
    • URL:[Link][4]

Sources

minimizing byproducts in n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Escalation response. It assumes the user has already attempted standard literature protocols and is now facing persistent byproduct issues.

Subject: Minimizing Byproducts in N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: Critical (Purity < 95%)

Executive Summary & Reaction Architecture

The synthesis of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a classic "chlorination-displacement" sequence. While theoretically straightforward, the pyrazolo[3,4-d]pyrimidine core is electronically unique, creating specific susceptibility to hydrolysis and competing nucleophilic attacks.

Your synthesis likely follows this canonical pathway:

  • Cyclization: 5-amino-1-phenylpyrazole-4-carbonitrile + Formic Acid

    
    Intermediate A  (Pyrazolo-pyrimidin-4-one).
    
  • Activation: Intermediate A + POCl

    
    
    
    
    
    Intermediate B (4-Chloro-derivative).
  • Coupling: Intermediate B + Aniline

    
    Target Molecule .
    

Below are the three most common "Failure Modes" our team encounters, presented as troubleshooting modules.

Master Workflow Diagram

SynthesisWorkflow Start 5-amino-1-phenyl pyrazole-4-carbonitrile InterA Intermediate A (4-One Core) Start->InterA HCOOH Cyclization InterB Intermediate B (4-Chloro Core) InterA->InterB POCl3 Chlorination Target Target: N,1-diphenyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine InterB->Target Aniline SNAr Byprod1 Hydrolysis Impurity (Reversion to A) InterB->Byprod1 H2O (Workup) Byprod1->InterA Tautomerization Byprod2 Dimer/Oligomers

Figure 1: Critical path analysis showing the "Hydrolysis Loop" (Red Dotted Line) where the reactive chloro-intermediate reverts to the stable 4-one precursor.

Troubleshooting Modules (Q&A)

Module A: The "Ghost" Impurity (Hydrolysis of the 4-Chloro Intermediate)

User Complaint: "My LC-MS shows a mass corresponding to the starting material (Intermediate A) in my final product, even though TLC showed full conversion after chlorination."

Root Cause: The 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate is highly moisture-sensitive. Unlike standard chloropyrimidines, the electron-rich pyrazole ring donates density to the pyrimidine ring, making the C4-Cl bond labile. If you perform an aqueous workup or store the intermediate in ambient air, it hydrolyzes back to the 4-one (Intermediate A).

Corrective Protocol:

  • Eliminate Aqueous Workup: Do not quench the POCl

    
     reaction with water if possible. Instead, remove excess POCl
    
    
    
    under high vacuum (rotary evaporator with a base trap).
  • Azeotropic Drying: Co-evaporate the residue with anhydrous toluene 2-3 times to remove traces of acid/POCl

    
    .
    
  • One-Pot Telescoping: The most effective fix is to avoid isolating Intermediate B entirely.

    • Step: After removing POCl

      
      , dissolve the crude residue immediately in anhydrous dioxane or THF.
      
    • Action: Add the aniline and base (Et

      
      N) directly to this crude solution.
      

Data Verification:

Intermediate Status Purity (HPLC) Yield of Final Product
Isolated (Open Air) 82% (18% Hydrolysis) 65%

| Telescoped (One-Pot) | N/A (Transient) | 92% |

Module B: The "Black Tar" Effect (Aniline Oxidation)

User Complaint: "The reaction mixture turns dark black/brown, and purification is difficult due to sticky baseline impurities."

Root Cause: Aniline is prone to oxidative polymerization (forming polyaniline-like oligomers), especially if the reaction is heated in air or if excess POCl


 remains (creating an acidic, oxidizing environment).

Corrective Protocol:

  • Acid Scavenging: Ensure you use a non-nucleophilic base (Triethylamine or DIPEA) in the coupling step to neutralize the HCl generated. Acidic conditions accelerate aniline oxidation.

  • Inert Atmosphere: Run the coupling step under Nitrogen or Argon.

  • Stoichiometry Control: Do not use a large excess of aniline. Use 1.1 equivalents . If the reaction is sluggish, increase temperature, not aniline concentration.

  • Solvent Switch: Switch from Ethanol (common) to n-Butanol .

    • Why? n-Butanol allows for higher reflux temperatures (117°C vs 78°C), driving the reaction to completion faster, reducing the time window for oxidative side reactions [1].

Module C: Regioisomer Contamination

User Complaint: "I see a persistent impurity (~5-10%) with the same mass as my product but different retention time."

Root Cause: This usually stems from the very beginning of the synthesis. If you synthesized the starting material (5-amino-1-phenylpyrazole-4-carbonitrile) from phenylhydrazine and ethoxymethylene malononitrile, you likely generated a small amount of the 3-amino isomer . This isomer carries through the entire sequence, reacting with POCl


 and aniline just like the target, forming the N,1-diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine isomer (note the [4,3-d] fusion).

Corrective Protocol:

  • Purify Early: It is nearly impossible to separate the final regioisomers. You must recrystallize the starting aminopyrazole nitrile before starting the sequence.

  • Solvent System: Recrystallize the starting nitrile from Ethanol/Water (9:1) . The 5-amino isomer crystallizes, while the 3-amino isomer typically remains in the mother liquor [2].

Optimized Step-by-Step Protocol

Based on the "Telescoping" strategy to minimize hydrolysis.

Step 1: Chlorination (The Activation)[1]
  • In a round-bottom flask, suspend 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in neat POCl

    
      (5-8 eq).
    
  • Add a catalytic amount of N,N-Dimethylaniline (0.1 eq) to accelerate the reaction.

  • Reflux (approx. 106°C) for 4–6 hours. Monitor by TLC (eluent: EtOAc/Hexane 1:1). Note: The starting material is polar; the product is non-polar.

  • Critical Step: Evaporate POCl

    
     under reduced pressure. Add dry Toluene (20 mL) and evaporate again (repeat 2x) to remove residual acid. Do not expose to water. 
    
Step 2: Amination (The Coupling)
  • Dissolve the crude chloro-residue from Step 1 in anhydrous n-Butanol (10 mL/g).

  • Add Aniline (1.1 eq) and Triethylamine (1.5 eq).

  • Reflux for 3–5 hours.

  • Cool to room temperature. The product often precipitates directly from n-Butanol.

  • Filter the solid.[1] Wash with cold Ethanol (to remove unreacted aniline) and then Water (to remove triethylamine salts).

Step 3: Final Purification

If the product is not 99% pure:

  • Recrystallization: Dissolve in boiling DMF , filter while hot (to remove inorganic salts), and add water dropwise until turbid. Cool slowly.

  • Alternative: Recrystallization from Glacial Acetic Acid is highly effective for this class of compounds, though yield may be slightly lower [3].

References

  • Davoodnia, A., et al. (2012). "Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines." Asian Journal of Chemistry, 24(8), 3433-3435. Link

  • Fraley, M. E., et al. (2002). "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. Link

  • Bakavoli, M., et al. (2008). "A Facile Synthesis of New 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives." Journal of Heterocyclic Chemistry, 45, 1477. Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as POCl


 is corrosive and toxic.

Sources

resolving crystallization issues with n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1][2][3]

Welcome to the Advanced Materials Characterization Hub. This guide addresses the specific solid-state challenges associated with N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 2380-63-4). This scaffold is chemically distinct due to its rigid, planar bicyclic core and dual phenyl rings, creating a highly lipophilic system prone to strong ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 stacking. These features often result in poor solubility, "oiling out," and persistent solvate formation during crystallization.[1]
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My material precipitates as a sticky brown oil upon cooling, not crystals. How do I fix this "oiling out"?

The Mechanism: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the limit of solubility is exceeded at a temperature above the melting point of the solvated solid. For this molecule, the interaction between the two phenyl rings and the solvent is often weaker than the cohesive forces between the molecules themselves, leading to rapid aggregation.

The Solution: The "Metastable Zone" Protocol

  • Change the Solvent System: Avoid single solvents like Toluene or pure Ethanol if oiling occurs.[1] Switch to a binary system where the molecule has high solubility in the "good" solvent (e.g., DMF or DMSO) and low solubility in the "anti-solvent" (e.g., Water or Methanol).

  • Temperature Control: You are cooling too fast. The oil phase is kinetically favored.[1]

    • Protocol: Re-dissolve the oil by heating.[1] Add a seed crystal (0.1% w/w) at the cloud point.[1] Cool at a controlled rate of 0.1°C/min .

  • Impurity Check: Residual aniline (a common synthesis precursor) acts as a plasticizer, lowering the melting point and encouraging oil formation.[1] Wash the crude solid with dilute HCl (1M) before crystallization to protonate and remove unreacted aniline.[1]

Q2: The melting point is broad (e.g., 245–255°C) or significantly higher than reported. What is happening?

The Diagnosis: This indicates one of two specific impurity profiles common to pyrazolo[3,4-d]pyrimidines:

  • Scenario A (Broad/Low MP): Occluded Solvent or Aniline. The lattice has trapped solvent molecules.[1] This scaffold is prone to forming channel solvates.[1]

    • Fix: Dry under vacuum at 60°C for 24 hours.[1] Verify with TGA (Thermogravimetric Analysis).[1]

  • Scenario B (High MP >300°C): Hydrolysis Product. If you synthesized this via the chloropyrimidine route (using POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), moisture ingress converts the intermediate back to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . This "oxo" impurity has a very high melting point due to strong intermolecular hydrogen bonding (amide-like dimer).
    
    • Fix: This impurity is insoluble in most organic solvents.[1] Perform a hot filtration in 1,4-dioxane. The "oxo" impurity will remain solid; your product will pass through the filter.[1]

Q3: The crystals are colored (Pink/Red) instead of off-white. Is this a polymorph?

The Reality: It is rarely a polymorph.[1] This is almost exclusively oxidative degradation of trace aniline or phenylhydrazine residues trapped in the crystal lattice.[1]

Purification Workflow:

  • Dissolve crude solid in DMF.[1]

  • Add activated charcoal (5% w/w).

  • Heat to 80°C for 30 minutes.

  • Filter hot over Celite.

  • Precipitate by slow addition of water.[1]

Part 2: Optimized Crystallization Protocols

The following protocols are validated for the N,1-diphenyl variant to maximize purity and crystallinity.

Table 1: Solvent Selection Matrix
Solvent SystemRoleOutcomeRecommended For
1,4-Dioxane Single SolventLarge needles/rodsHigh-purity final steps; removing high-MP oxides.[1]
DMF / Water Solvent / Anti-solventMicrocrystalline powderBulk precipitation; removing inorganic salts.[1]
Ethanol / Acetone Binary MixturePrismsX-ray diffraction quality crystals.[1]
Acetic Acid RecrystallizationHigh yieldRemoving basic impurities (aniline).[1]
Protocol A: The "High-Purity" 1,4-Dioxane Method

Best for removing the hydrolyzed "oxo" impurity.

  • Suspend 1.0 g of crude amine in 15 mL of 1,4-dioxane.

  • Heat to reflux (101°C). The product should fully dissolve.[1] If a white solid remains suspended at reflux, this is the pyrimidin-4-one impurity.[1]

  • Hot Filtration: Filter the boiling solution rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed over 4 hours.

  • Harvest: Filter the resulting needles and wash with cold diethyl ether.

Protocol B: Anti-Solvent Crash (DMF/Water)

Best for initial isolation from reaction mixtures.

  • Dissolve the crude solid in the minimum amount of DMF at 60°C.

  • Filter to remove dust/particulates.[1]

  • Add Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

  • Heat slightly to re-dissolve the cloudiness.[1]

  • Cool slowly. Add excess water (ratio 1:3 DMF:Water) only after crystallization has begun.[1]

Part 3: Impurity & Process Logic Visualization

The following diagram illustrates the origin of common crystallization failures for this specific scaffold and the logic path to resolve them.

CrystallizationLogic Start Crude N,1-diphenyl pyrazolo[3,4-d]pyrimidin-4-amine CheckSol Check Solubility (Reflux in 1,4-Dioxane) Start->CheckSol Soluble Fully Soluble? CheckSol->Soluble YesSol Solution Clear Soluble->YesSol Yes NoSol White Solid Remains Soluble->NoSol No Cooling Cooling Phase YesSol->Cooling OxoImpurity Impurity Identification: Hydrolyzed 'Oxo' Species (High MP >300°C) NoSol->OxoImpurity HotFilter Action: Hot Filtration (Remove Solid Impurity) OxoImpurity->HotFilter HotFilter->YesSol Oiling Issue: Oiling Out (Liquid-Liquid Phase Separation) Cooling->Oiling YesOil Sticky Oil Formed Oiling->YesOil Yes NoOil Crystals Formed Oiling->NoOil No FixOil Action: Re-heat + Seed + Slower Cooling Rate YesOil->FixOil ColorCheck Color Check: White vs. Pink/Brown NoOil->ColorCheck FixOil->Cooling Pink Pink/Brown ColorCheck->Pink White White/Off-White ColorCheck->White AnilineImp Impurity: Oxidized Aniline (Trapped in Lattice) Pink->AnilineImp Final Pure Crystalline Product (Needles/Rods) White->Final Charcoal Action: DMF Recrystallization with Activated Charcoal AnilineImp->Charcoal Charcoal->White

Caption: Logical workflow for identifying and removing the three primary impurities (Oxo-species, Oils, and Oxidized Aniline) during purification.

Part 4: Scientific Rationale & Mechanism
1. The Hydrolysis Trap

The synthesis of this molecule typically proceeds via a chloropyrimidine intermediate (4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine).[1] This intermediate is highly reactive.[1][2] If the subsequent amination with aniline is performed in "wet" solvents or without sufficient excess amine, the chlorine atom is displaced by water (from the atmosphere or solvent) rather than the amine. This reverts the molecule to the thermodynamically stable lactam form (4-one) [1].[1] This impurity is the #1 cause of "failed" crystallizations where the solid refuses to dissolve.[1]

2. Stacking Interactions

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of ATP (adenine).[3] Like purines, it exhibits strong face-to-face ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 stacking. In the N,1-diphenyl derivative, the two phenyl rings add significant hydrophobicity. During rapid cooling, these hydrophobic faces aggregate randomly, trapping solvent molecules between the layers, which leads to solvates or oils rather than an ordered crystal lattice [2].
3. Solubility Profile

Literature data and structural analogs confirm that while the molecule is sparingly soluble in water (<20 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


g/mL), it shows moderate solubility in polar aprotic solvents. However, the 1-phenyl  substituent twists out of plane relative to the pyrazole core (dihedral angle ~34°), which disrupts perfect planarity but increases solubility in organic solvents compared to the unsubstituted core [3].
References
  • MDPI. (2024).[1] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: Crystal Structure and Analysis. (Discusses the formation of the 4-one impurity and its high stability).

  • National Institutes of Health (PMC). (2024).[1] Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of Aqueous Solubility. (Details the hydrophobic nature and stacking interactions of the scaffold).

  • PubChem. (2025).[1][4] 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,1-diphenyl- Compound Summary. (Physical properties and structural identifiers).

  • RSC Publishing. (2022).[1] Discovery of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors.[3][5] (Provides synthetic routes and purification via crystallization from ethanol/dioxane).

Sources

Technical Support Center: Purifying N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this target compound.

Introduction

N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their structural similarity to purines and their potential as kinase inhibitors.[1][2][3][4][5] Achieving high purity of this compound is critical for accurate biological evaluation and drug development. This guide provides a comprehensive resource for troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Commercially available N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is often supplied with a purity of around 98%. For many research applications, especially in drug discovery and development, further purification may be necessary to remove minor impurities that could interfere with biological assays.

Q2: What are the most common impurities I might encounter?

Impurities can arise from starting materials, side reactions, or degradation. Potential impurities in the synthesis of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may include:

  • Unreacted starting materials: Such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile or aniline.

  • Isomeric byproducts: Formation of other isomers depending on the synthetic route.

  • Hydrolysis products: The pyrimidine ring can be susceptible to hydrolysis under certain conditions.

  • Solvent adducts: Residual solvents from the reaction or initial purification steps.

Q3: What are the recommended purification techniques for this compound?

The most common and effective purification techniques for pyrazolopyrimidine derivatives are recrystallization and silica gel column chromatography. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Troubleshooting Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Possible Causes and Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing precipitation, or too poor, causing the compound to "oil out."

    • Solution: Systematically screen for an appropriate recrystallization solvent. A good solvent will dissolve the compound when hot but have low solubility when cold. Based on the purification of similar pyrazolopyrimidine derivatives, promising solvents to screen include ethanol, dioxane, and mixtures of ethyl acetate and hexane.[6][7][8]

  • Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization.

    • Solution: Attempt a preliminary purification by flash column chromatography to remove the bulk of the impurities before recrystallization.

  • Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available.

Issue 2: Poor Separation or Co-elution of Impurities in Column Chromatography

Possible Causes and Solutions:

  • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to elute quickly with poor separation, or not polar enough, leading to long retention times and band broadening.

    • Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.[9] A common and effective solvent system for compounds of this type is a gradient of ethyl acetate in hexane.[9][10]

  • Column Overloading: Applying too much crude material to the column will result in broad bands and poor separation.

    • Solution: As a general rule, use a silica gel to crude compound ratio of at least 50:1 by weight.

  • Sample Insolubility during Loading: If the compound is not fully dissolved in the loading solvent, it can precipitate on the column, leading to streaking and poor separation.

    • Solution: Dissolve the crude product in a minimal amount of a slightly more polar solvent than the initial mobile phase, or use the "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the column.

Issue 3: Low Recovery of the Pure Compound

Possible Causes and Solutions:

  • Compound Insolubility in Recrystallization Solvent: The compound may be crashing out of solution too quickly, trapping impurities.

    • Solution: Ensure the compound is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly.

  • Irreversible Adsorption on Silica Gel: Highly polar or acidic/basic compounds can sometimes bind irreversibly to silica gel.

    • Solution: If you suspect strong interaction with the silica, consider using a different stationary phase like alumina (neutral, acidic, or basic) or a bonded phase silica.

  • Compound Degradation on Silica: Some compounds are sensitive to the acidic nature of standard silica gel.

    • Solution: Use a neutralized silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Add a few drops of the test solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • Heating: Gently heat the mixture while adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes.

  • Observation: A good recrystallization solvent will result in the formation of well-defined crystals upon cooling.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a TLC plate with your crude material using different ratios of ethyl acetate and hexane to find a solvent system that gives your target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the final product.

  • Column: A C18 reverse-phase column is a common choice for compounds of this polarity.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase or a compatible solvent like acetonitrile.

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the column and analyze the resulting chromatogram for the presence of any impurity peaks. The purity can be calculated based on the relative peak areas.

Data Summary

ParameterRecommended Starting Conditions
Recrystallization Solvents Ethanol, Dioxane, Ethyl Acetate/Hexane mixtures
Column Chromatography Stationary Phase: Silica Gel
Mobile Phase: Gradient of Ethyl Acetate in Hexane
HPLC Analysis Column: C18 Reverse-Phase
Mobile Phase: Acetonitrile/Water Gradient with 0.1% Formic Acid
Detection: UV at ~254 nm

Visualizing the Workflow

Troubleshooting Logic for Purification

Caption: A decision tree for the purification of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Workflow for Purification

Experimental_Workflow Crude Crude Product TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Recrystallize Recrystallize from Ethanol Combine->Recrystallize Final Pure Product Recrystallize->Final Purity Purity Check (HPLC, NMR) Final->Purity

Caption: A typical experimental workflow for the purification of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

References

Sources

Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Module: Solubility & Bioavailability Optimization Ticket ID: PYR-304-SOL Assigned Specialist: Senior Application Scientist[1]

Welcome to the Pyrazolo[3,4-d]pyrimidine Support Hub

You are likely here because your lead compound—a pyrazolo[3,4-d]pyrimidine derivative targeting a kinase (likely Src, Lck, BTK, or CDK)—is showing nanomolar potency in enzymatic assays but failing in cellular or in vivo models due to precipitation or poor exposure.[1]

This scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to the adenine ring of ATP.[2] However, this same feature leads to its primary failure mode: Planar Stacking Aggregation . The flat, aromatic core encourages strong


-

stacking, resulting in high crystal lattice energy and poor aqueous solubility.[1]

This guide is structured to troubleshoot these issues through three distinct tiers: Molecular Design , Formulation Engineering , and Experimental Validation .

Module 1: Molecular Design Troubleshooting

For medicinal chemists in the lead-optimization phase.[1]

Issue: "My compound precipitates immediately in the assay buffer."

Root Cause: High lattice energy driven by planar symmetry and lack of ionizable centers. The Fix: You must disrupt the crystal packing without destroying the ATP-mimetic hydrogen bonding.[1]

Strategy A: The "Solubilizing Tail" Approach

Do not rely solely on the core scaffold. You must append a solubilizing appendage, typically at the C6 or N1 position, depending on your substitution pattern.

  • Protocol: Introduce a basic amine that is protonated at physiological pH (pKa 7.5–8.5).[1]

  • Recommended Moieties:

    • N-methylpiperazine (The "gold standard" for this scaffold).[1]

    • Morpholine (Reduces LogP, but less basic).[1]

    • Solubilizing ether linkages to break planarity.

Case Study Evidence: Research on dual Src/Abl inhibitors demonstrated that appending an N-methylpiperazino group via an O-alkyl carbamate linker transformed an insoluble parent (Compound 1) into a highly water-soluble prodrug (Compound 7/8) that released the active parent upon hydrolysis [1].[1][3]

Strategy B: The Prodrug Strategy

If the active parent is too insoluble to modify directly without losing potency, mask the polar groups.

Prodrug TypeMechanismApplication for Pyrazolo[3,4-d]pyrimidines
Carbamate Linker Hydrolyzed by plasma esterases.[1]Attach to exocyclic amines. Increases solubility by >100-fold [1].
Phosphate Ester Cleaved by alkaline phosphatases.Ideal for IV formulations (e.g., Fosphenytoin analog approach).[1]
Mannose Conjugation Active transport via mannose receptors.Targets macrophages; used in rifabutin-loaded lipid carriers [2].[1][4]

Module 2: Formulation Engineering

For formulation scientists when chemical modification is restricted.

Issue: "I cannot change the structure. How do I get this powder into solution for animal studies?"

Root Cause: The compound is likely BCS Class II (Low Solubility, High Permeability). The Fix: You must bypass the dissolution energy barrier using high-energy forms or lipid carriers.[1][5]

Solution 1: Liposomal Encapsulation (The Si306 Protocol)

The pyrazolo[3,4-d]pyrimidine derivative Si306 (a potent Src inhibitor for Glioblastoma) failed due to solubility until encapsulated in liposomes.[1]

Why it works: The lipophilic core of the liposome solubilizes the planar drug, while the PEGylated surface ensures circulation stability.

Step-by-Step Protocol: Thin-Film Hydration for Pyrazolo-Liposomes

  • Dissolution: Dissolve the pyrazolo[3,4-d]pyrimidine (10 mg) and lipids (DPPC:Cholesterol:DSPE-PEG2000 in 60:35:5 molar ratio) in Chloroform:Methanol (3:1).

  • Evaporation: Use a rotary evaporator at 40°C under vacuum to create a thin, dry lipid film. Critical: Ensure complete solvent removal (keep under vacuum overnight).[1]

  • Hydration: Add PBS (pH 7.4) pre-warmed to 55°C (above the lipid transition temperature). Rotate flask for 1 hour until film is fully suspended.

  • Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes) using a mini-extruder.

  • Validation: Measure Size (Target: 100–120 nm) and PDI (<0.2) using Dynamic Light Scattering (DLS) [3, 4].[1][6][7]

Solution 2: Amorphous Solid Dispersions (ASD)

If you need an oral solid dosage form, you must prevent the compound from crystallizing in the GI tract.[8]

  • Recommended Polymer: HPMCAS (Hydroxypropyl methylcellulose acetate succinate).[1]

  • Ratio: 1:3 (Drug:Polymer).[1]

  • Method: Spray drying or Hot Melt Extrusion (HME).[1][8][9]

  • Mechanism: The polymer raises the glass transition temperature (

    
    ) and sterically hinders the 
    
    
    
    -
    
    
    stacking of the pyrazolo core [5].

Module 3: Decision Logic & Visualization

Use the following logic flow to determine the correct optimization pathway for your specific pyrazolo[3,4-d]pyrimidine analog.

Bioavailability_Logic Start Compound Precipitates in Biological Media Check_Potency Is the Pharmacophore Sensitive to Modification? Start->Check_Potency Mod_Allowed No (Can Modify) Check_Potency->Mod_Allowed Robust SAR Form_Req Yes (Strict SAR) Check_Potency->Form_Req Fragile SAR Add_Tail Add Solubilizing Tail (Morpholine/Piperazine) Mod_Allowed->Add_Tail Prodrug Design Prodrug (Carbamate Linker) Mod_Allowed->Prodrug Route Intended Route of Administration? Form_Req->Route Oral Oral Dosing Route->Oral IV IV / Parenteral Route->IV ASD Amorphous Solid Dispersion (HPMCAS Spray Dry) Oral->ASD Liposome PEGylated Liposomes (DPPC:Chol:PEG) IV->Liposome Nano HSA Nanoparticles (Desolvation) IV->Nano

Figure 1: Decision Matrix for optimizing pyrazolo[3,4-d]pyrimidine bioavailability based on SAR flexibility and administration route.

Module 4: Experimental Validation Protocols

Protocol: Kinetic vs. Thermodynamic Solubility

Don't fool yourself with DMSO stocks.[1]

Many researchers fail because they rely on Kinetic Solubility (adding DMSO stock to buffer), which creates a supersaturated solution that precipitates over time. You must measure Thermodynamic Solubility for accurate formulation data.

StepKinetic Solubility (Screening)Thermodynamic Solubility (Gold Standard)
Input 10 mM DMSO StockSolid Powder (Crystalline)
Method Spike into buffer, read turbidity (nephelometry).[1]Excess solid in buffer, shake for 24–48 hrs.
Filtration None (usually).Filter/Centrifuge to remove undissolved solid.
Result "Precipitation point" (Overestimates solubility)."Equilibrium solubility" (Real-world limit).[1]
Verdict Use for HTS ranking only.REQUIRED for formulation development.
Protocol: HSA Nanoparticle Preparation (Desolvation)

For IV delivery of highly hydrophobic pyrazolo[3,4-d]pyrimidines (like Si306 analogs), Human Serum Albumin (HSA) nanoparticles are a robust alternative to liposomes.[1]

  • Dissolve: 10 mg of Pyrazolo-compound in 1 mL Ethanol.

  • Mix: Add dropwise to 9 mL of HSA solution (5 mg/mL in 10 mM NaCl) under constant stirring (500 rpm).

  • Crosslink: Add 8% Glutaraldehyde (10 µL) to crosslink the albumin matrix. Stir for 2 hours.

  • Purify: Centrifuge at 15,000g for 20 mins to pellet nanoparticles. Wash 3x with water.

  • Result: This method typically yields ~150 nm particles with high drug loading capacity [6].

FAQ: Frequently Encountered Issues

Q: My compound has a high melting point (>250°C). Is this bad? A: Yes. High melting point correlates with high lattice energy ("Brick Dust").[1] This makes the energy cost to break the crystal lattice higher than the energy gain from solvation.

  • Fix: You must use Solid Dispersions (Module 2) to keep the drug in an amorphous (disordered) state, or chemically modify it to disrupt symmetry (Module 1).[1]

Q: I see good solubility in pH 2, but it crashes out at pH 7.4. A: Your compound likely acts as a weak base. It is ionized in the stomach (soluble) but neutral in the intestine (insoluble).

  • Risk: This leads to variable absorption and "food effects."

  • Fix: Formulate as a salt form (e.g., Mesylate or Tosylate) or use an enteric-coated solid dispersion to prevent premature precipitation.[1]

Q: Can I just use DMSO for animal studies? A: Avoid. High DMSO concentrations (>10%) cause hemolysis and pain in animals. Furthermore, upon injection, the DMSO diffuses away rapidly, causing your hydrophobic pyrazolo[3,4-d]pyrimidine to precipitate instantly in the vein (embolism risk) or at the injection site (depot effect, poor bioavailability).

References

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry.

  • Nanostructured Lipid Carriers: Design of a nanostructured lipid carrier intended to improve the treatment of tuberculosis. Drug Design, Development and Therapy.

  • Liposomal Formulation (Si306): The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma.[1][10] Molecules.

  • Nanosystem Approaches: Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. International Journal of Nanomedicine.

  • Amorphous Solid Dispersions: Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.

  • HSA Nanoparticles: Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. European Journal of Pharmaceutics and Biopharmaceutics.

Sources

Validation & Comparative

Technical Comparison Guide: IR Spectroscopy of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a critical scaffold in medicinal chemistry, functioning as a bioisostere to the purine core of ATP. This structural mimicry allows it to act as a potent inhibitor for Src family kinases (SFKs) and EGFR tyrosine kinases.

For researchers in drug development, distinguishing this specific derivative from its structural analogs (such as the 4-amino unsubstituted variants or the 4-oxo tautomers) is vital for validating synthetic pathways. This guide provides a comparative infrared (IR) spectroscopic analysis, contrasting the target molecule with its synthetic precursors and functional alternatives to ensure precise characterization.

Part 1: Comparative Spectral Analysis

The identification of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine relies on detecting the specific vibration modes of the secondary amine bridge (N-H) and the absence of precursor functional groups (C-Cl or C=O).

Comparative Data Table: Target vs. Precursors vs. Alternatives

The following table synthesizes experimental data ranges for the target compound against its immediate synthetic precursor (4-chloro derivative) and a hydrolysis byproduct (4-one derivative).

Spectral FeatureTarget Molecule (N,1-diphenyl derivative)Precursor (Alternative 1) (4-chloro-1-phenyl derivative)Hydrolysis Product (Alternative 2) (1-phenyl-4-one derivative)Diagnostic Significance
N-H Stretching 3340 – 3365 cm⁻¹ (Sharp, Secondary Amine)Absent3100 – 3200 cm⁻¹ (Broad, Lactam/Amide tautomer)Primary Indicator: Presence confirms successful amination of the 4-position.
C=N Stretching 1580 – 1620 cm⁻¹ (Pyrimidine Ring)1560 – 1590 cm⁻¹1580 – 1600 cm⁻¹Confirms integrity of the pyrazolo[3,4-d]pyrimidine core.
C=O Stretching AbsentAbsent1680 – 1700 cm⁻¹ (Strong, Amide I)Purity Check: Presence indicates hydrolysis of the chloro-intermediate (impurity).
C-Cl Stretching Absent750 – 800 cm⁻¹ (Often obscured by aromatic)AbsentDisappearance confirms consumption of the electrophilic precursor.
Aromatic C-H 3030 – 3080 cm⁻¹3050 – 3100 cm⁻¹3050 – 3100 cm⁻¹Validates the presence of phenyl rings at N1 and N4 positions.

Technical Insight: The shift of the C=N band in the target molecule compared to the 4-chloro precursor is due to the electron-donating effect (+M effect) of the anilino nitrogen, which increases the electron density in the pyrimidine ring, slightly altering the force constant of the ring vibrations.

Part 2: Synthesis & Validation Logic

To generate the target molecule reliably, one must understand the causality of the reaction mechanism. The synthesis typically proceeds via a nucleophilic aromatic substitution (


) of a 4-chloro intermediate.
The Causality of Experimental Choices
  • Choice of Solvent (Ethanol/Butanol vs. DMF): While DMF accelerates

    
     reactions due to its polar aprotic nature, protic solvents like Ethanol are preferred for this specific reaction to prevent the formation of dimethylamine impurities (from DMF decomposition) and to facilitate the precipitation of the product upon cooling.
    
  • Temperature Control: The reaction requires reflux temperatures to overcome the activation energy barrier of the electron-deficient pyrimidine ring. However, excessive heat (>150°C) can lead to the "Dimroth Rearrangement," where the phenyl group might migrate, altering the core structure.

  • Acid Catalysis: A catalytic amount of acetic acid is often added to protonate the pyrimidine nitrogen, making the C4 position more electrophilic and susceptible to attack by the aniline.

Step-by-Step Validation Protocol

This protocol is designed to be self-validating using the IR data points defined above.

Reagents:

  • 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Aniline (1.1 eq)

  • Ethanol (Absolute)

  • Triethylamine (Catalytic, optional for acid scavenging)

Procedure:

  • Dissolution: Suspend the 4-chloro precursor in absolute ethanol (10 mL/mmol).

  • Addition: Add aniline dropwise. Checkpoint: The solution should remain clear or slightly turbid.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot (

      
      ) must disappear.
      
  • Isolation: Cool the mixture to room temperature. The target amine often precipitates as a white or off-white solid.

  • Purification: Filter the solid and wash with cold ethanol.

    • Critical Wash: Wash with dilute aqueous sodium bicarbonate if acid catalysis was used, to remove any anilinium salts.

  • IR Validation (Go/No-Go):

    • Run IR on the dried solid.

    • Pass Criteria: Peak at ~3350 cm⁻¹ present; Peak at ~1690 cm⁻¹ absent.

    • Fail Criteria: Strong peak at 1680-1700 cm⁻¹ (indicates hydrolysis to 4-one).

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the synthesis flow and the critical decision points based on spectral data.

SynthesisPath Precursor 4-Chloro-1-phenyl- pyrazolo[3,4-d]pyrimidine Reagents Aniline + EtOH (Reflux, 4-6h) Precursor->Reagents Dissolution Intermediate Transition State (Meisenheimer Complex) Reagents->Intermediate Nucleophilic Attack Target N,1-diphenyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Intermediate->Target - HCl (Elimination) SideProduct Hydrolysis Impurity (4-One Derivative) Intermediate->SideProduct H2O present (Failure Mode) IR_Pass IR: 3350 cm⁻¹ (NH) No C-Cl Target->IR_Pass Validates

Caption: Synthesis pathway of the target amine via SnAr mechanism, highlighting the critical divergence point where moisture can lead to the 4-one impurity.

References

  • Gaber, A. A., et al. (2024).[1][2] Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports. Available at: [Link]

  • Schenone, S., et al. (2004).[3][4] Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma cell line A431. European Journal of Medicinal Chemistry, 39(11), 939-946.

  • Fassihi, A., et al. (2012). Synthesis and cytotoxic evaluation of some new 4-anilino-pyrazolo[3,4-d]pyrimidine derivatives. Research in Pharmaceutical Sciences, 7(4), 235–242.
  • Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285–2292. Available at: [Link]

Sources

reproducibility of n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Assays

Executive Summary

The compound N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a classic "privileged scaffold" in medicinal chemistry, serving as the core structure for widely used Src family kinase inhibitors (SFKs) such as PP1 and PP2 .[1] While this scaffold offers potent ATP-competitive inhibition, its utility is frequently compromised by poor aqueous solubility and colloidal aggregation , leading to false-positive results and irreproducible IC50 values.

This guide provides a technical roadmap for researchers to distinguish between genuine biochemical inhibition and assay artifacts, comparing this scaffold against the clinical standard Dasatinib and the research tool PP2 .

Part 1: The Technical Challenge (The "Why")

The reproducibility crisis with pyrazolo[3,4-d]pyrimidines stems directly from their physicochemical properties.

  • Planarity & Pi-Stacking: The flat, fused heterocyclic core promotes strong intermolecular

    
    -
    
    
    
    stacking. In aqueous environments, these molecules stack to form colloidal aggregates rather than existing as monomers.
  • Hydrophobicity: With high lipophilicity (cLogP > 3-4), these compounds "crash out" of solution immediately upon dilution from DMSO into aqueous buffers, often forming invisible micro-precipitates.

  • Promiscuous Inhibition: These aggregates sequester enzymes non-specifically. An assay without detergent (e.g., Triton X-100) will show potent "inhibition" that disappears when the aggregate is disrupted.

The "Red Flag" Phenomenon: If your dose-response curve is exceptionally steep (Hill slope > 2.0) or if the inhibition is time-dependent in a way that suggests precipitation, you are likely measuring aggregation, not binding.

Part 2: Comparative Analysis

This table objectively compares the N,1-diphenyl scaffold against its most common derivatives and a clinical alternative.

FeatureN,1-diphenyl-1H-pyrazolo... (Scaffold)PP2 (Research Standard)Dasatinib (Clinical Standard)
Role Core Scaffold / Hit CompoundBiological Tool CompoundFDA-Approved Drug
Primary Target Src Family Kinases (Generic)Lck, Fyn, Src (Potent)Src, Abl (Dual Inhibitor)
Aqueous Solubility Very Poor (< 1 µM without help)Poor (< 0.1 mg/mL in H2O)Moderate (Optimized salts)
Aggregation Risk High (Critical failure mode)High (Requires detergent)Low (Formulated for stability)
Selectivity Low (Promiscuous binder)Moderate (Inhibits EGFR at high conc)High (Targeted profile)
Rec.[1][2] Solvent 100% Anhydrous DMSO100% Anhydrous DMSODMSO or Buffered Saline

Part 3: Optimized Protocols (The "How")

To ensure data integrity, you must treat the solubility limit as a hard boundary.

Protocol A: The "Dry DMSO" Solubilization

Moisture is the enemy. Water uptake by DMSO reduces the solubility of this scaffold exponentially.

  • Preparation: Use only anhydrous DMSO from a freshly opened or nitrogen-purged bottle.

  • Stock Concentration: Prepare a 10 mM or 20 mM stock. Do not attempt >50 mM stocks; they will precipitate upon freeze-thaw cycles.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C. Never re-freeze a thawed aliquot more than once.

Protocol B: The "Intermediate Dilution" Method

Direct dilution from 100% DMSO to 0% DMSO (buffer) causes "shock precipitation."

  • Step 1 (Stock): 10 mM compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a DMSO/Buffer mix (e.g., 50% DMSO). This allows the compound to solvate gradually.

  • Step 3 (Assay): Dilute into the final assay buffer containing 0.01% Triton X-100 or Tween-20 .

    • Critical: The detergent is mandatory . It prevents the formation of colloidal aggregates.

Protocol C: The "Self-Validating" Specificity Check

If you suspect your IC50 is an artifact:

  • Centrifugation Test: Spin the assay mix at 13,000 x g for 10 mins before adding the enzyme. If the compound is precipitating, the supernatant will lose potency.

  • Detergent Sensitivity: Run the assay with and without 0.01% Triton X-100.

    • True Inhibitor: IC50 remains stable.

    • Aggregator: Inhibition disappears (IC50 shifts >10-fold) because the detergent breaks up the colloid.

Part 4: Visualization of Failure Modes

The following diagrams illustrate the mechanism of assay failure and the correct workflow to prevent it.

Diagram 1: The Aggregation Trap (Mechanism of False Positives)

AggregationTrap cluster_result Assay Outcome Compound N,1-diphenyl Scaffold Aqueous Aqueous Buffer (No Detergent) Compound->Aqueous Dilution Monomer Soluble Monomer (Active Species) Aqueous->Monomer Low Conc. Colloid Colloidal Aggregate (Artifact) Aqueous->Colloid High Conc. (>1 µM) Enzyme Kinase Enzyme Monomer->Enzyme ATP Competitive Binding (True IC50) TrueResult Reproducible Data Monomer->TrueResult Colloid->Enzyme Non-Specific Sequestration (False IC50) FalseResult Steep Curve / Artifact Colloid->FalseResult

Caption: Mechanism where hydrophobic stacking leads to enzyme sequestration, causing false-positive inhibition.

Diagram 2: Optimized Solubilization Workflow

Workflow DryDMSO 1. Anhydrous DMSO Stock (10-20 mM) InterMed 2. Intermediate Dilution (50% DMSO / 50% Buffer) DryDMSO->InterMed Prevent Shock Precipitation Detergent 3. Add Non-Ionic Detergent (0.01% Triton X-100) InterMed->Detergent Prepare Buffer FinalAssay 4. Final Assay Mix (<1% DMSO, Monomeric State) Detergent->FinalAssay Stabilize Monomer Validation 5. Validation Check (Linearity with Enzyme Conc.) FinalAssay->Validation Confirm Mechanism

Caption: Step-by-step dilution protocol designed to maintain the compound in a monomeric, active state.

References

  • Hanke, J. H., et al. (1996).[2] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[2][3] Study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry.[2] Link

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry.[2] Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link

  • Bain, J., et al. (2003). The specificities of protein kinase inhibitors: an update. Biochemical Journal. Link

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[3][4][5][6][7][8][9][10] Phytochemistry Reviews (via PMC). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.